molecular formula C15H21ClN2O2 B10973326 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B10973326
M. Wt: 296.79 g/mol
InChI Key: JBLCLXMINJWJDG-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the phenoxypropanone core: This can be achieved by reacting 4-chloro-2-methylphenol with an appropriate halogenated propanone under basic conditions.

    Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
  • 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the specific combination of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C15H21ClN2O2/c1-11-10-13(16)4-5-14(11)20-12(2)15(19)18-8-6-17(3)7-9-18/h4-5,10,12H,6-9H2,1-3H3

InChI Key

JBLCLXMINJWJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCN(CC2)C

Origin of Product

United States

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